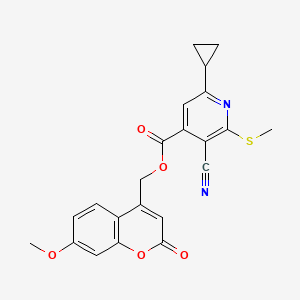
(7-methoxy-2-oxo-2H-chromen-4-yl)methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(7-methoxy-2-oxo-2H-chromen-4-yl)methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate” is a complex organic molecule. It contains a chromen-4-yl group, which is a type of oxygen-containing heterocycle . The molecule also contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, the synthesis of coumarin systems, which are similar to the chromen-4-yl group in the given compound, has been extensively studied . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule . Crystallographic studies can provide information about the three-dimensional arrangement of atoms in the molecule and the nature of intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied, depending on the reaction conditions and the presence of other reagents. For instance, coumarin systems can undergo various reactions such as coupling with acetophenones to yield corresponding ethanones, which can then be cyclized to form coumarinyl integrated thiazolo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry . Its solubility can be determined using various solvents. Its spectroscopic properties can be analyzed using UV-Vis, IR, NMR, and mass spectrometry .Future Directions
The future research directions for this compound could include further exploration of its synthesis methods, investigation of its biological activities, and development of its applications in various fields. Given the wide range of activities exhibited by coumarins and their derivatives, this compound could potentially have interesting biological properties that are worth exploring .
Properties
IUPAC Name |
(7-methoxy-2-oxochromen-4-yl)methyl 3-cyano-6-cyclopropyl-2-methylsulfanylpyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c1-27-14-5-6-15-13(7-20(25)29-19(15)8-14)11-28-22(26)16-9-18(12-3-4-12)24-21(30-2)17(16)10-23/h5-9,12H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQDGXGYHKRLHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)COC(=O)C3=CC(=NC(=C3C#N)SC)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2899420.png)
![[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B2899421.png)
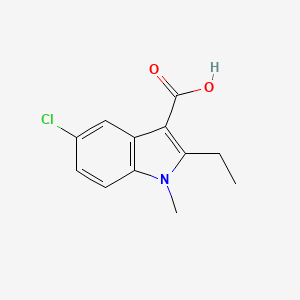
![Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B2899424.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2899425.png)
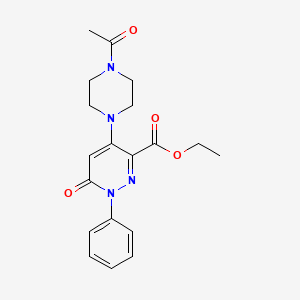

![3-(3-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2899430.png)
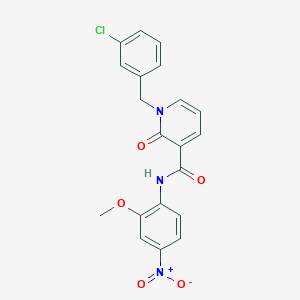
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2899432.png)
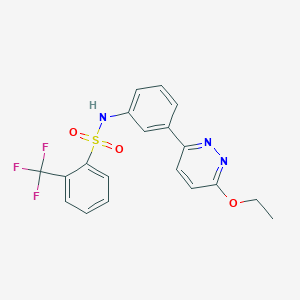
![4-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane hydrochloride](/img/structure/B2899437.png)
![Cyclohex-3-en-1-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2899439.png)
![N-[(Z)-[2-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]methylideneamino]-4-(trifluoromethyl)benzamide](/img/structure/B2899440.png)
